6-Azido-N-acetylgalactosamine-UDP

Glycobiology Enzymology High-throughput screening

Standard UDP-GalNAc lacks a bioorthogonal handle, blocking downstream conjugation and live-cell labeling workflows. UDP-GalNAz solves this by installing an azide group for CuAAC or SPAAC. - Enables azido-ELISA for ppGalNAcT screening (no radioactivity) - Validated for O-GlcNAc metabolic labeling in live cells - Substrate for ADC glycan remodeling (Gal-T1 Y289L) - ≥95% purity, shipped on dry ice

Molecular Formula C17H26N6O16P2
Molecular Weight 632.4 g/mol
Cat. No. B12380080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-N-acetylgalactosamine-UDP
Molecular FormulaC17H26N6O16P2
Molecular Weight632.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O
InChIInChI=1S/C17H26N6O16P2/c1-6(24)20-10-13(28)11(26)7(4-19-22-18)37-16(10)38-41(33,34)39-40(31,32)35-5-8-12(27)14(29)15(36-8)23-3-2-9(25)21-17(23)30/h2-3,7-8,10-16,26-29H,4-5H2,1H3,(H,20,24)(H,31,32)(H,33,34)(H,21,25,30)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1
InChIKeySVLKKCJMKWWPQY-NESSUJCYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-GalNAz: Bioorthogonal Nucleotide Sugar


6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz) is a synthetic nucleotide sugar analog of the endogenous donor substrate UDP-N-acetylgalactosamine (UDP-GalNAc), characterized by the replacement of the N-acetyl group with an N-azidoacetyl moiety [1]. This structural modification introduces a bioorthogonal azide functional group while preserving recognition by multiple glycosyltransferase families, enabling enzymatic transfer of the azido-sugar onto peptide or saccharide acceptors [2]. The azide group subsequently permits covalent conjugation to alkyne-functionalized reporters (fluorophores, biotin, cytotoxins) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [1].

Bioorthogonal azide handle enables CuAAC or SPAAC click chemistry
Recognized by multiple glycosyltransferase families (ppGalNAcT, Gal-T1, LgtA)
Supports chemoenzymatic glycan labeling and site-specific conjugation workflows

Why UDP-GalNAc Cannot Replace UDP-GalNAz


The native donor substrate UDP-GalNAc and its azido-modified analog UDP-GalNAz cannot be interchanged in experimental workflows requiring downstream detection, enrichment, or conjugation because UDP-GalNAc lacks a bioorthogonal chemical handle . While both compounds serve as glycosyltransferase donors for O-GalNAc modification of peptides and proteins, only UDP-GalNAz installs an azide group that enables subsequent covalent ligation to alkyne-bearing reporters [1]. In the absence of this azide tag, glycoconjugates synthesized with UDP-GalNAc remain chemically inert and cannot be selectively visualized, affinity-purified, or site-specifically conjugated via click chemistry—rendering UDP-GalNAc unsuitable for applications in chemical glycobiology, glycoproteomics, or antibody-drug conjugate (ADC) engineering where precise molecular tracking or payload attachment is required [2].

No bioorthogonal handle
UDP-GalNAc lacks the azido group, limiting click chemistry-based conjugation, detection, or enrichment.
No downstream functionality
Without azide, glycoconjugates remain chemically inert, restricting direct application in glycoproteomics or ADC bioconjugation research.
Incompatible with tracking
Native UDP-GalNAc does not support direct visualization or affinity purification; indirect detection methods may be required.

UDP-GalNAz: Evidence-Based Comparison


ppGalNAcT Activity Detection by Azido-ELISA

UDP-GalNAz functions as an unnatural donor substrate for the entire family of polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs), enabling quantitative detection of enzymatic activity via Staudinger ligation—a capability that the native substrate UDP-GalNAc does not provide due to the absence of a chemoselective azide handle [1]. In the azido-ELISA format, all ppGalNAcT isoforms tested transferred the GalNAz moiety from UDP-GalNAz onto immobilized peptide acceptors, after which the incorporated azide was detected by reaction with a phosphine probe [1].

ppGalNAcT Azido-ELISA
Method context
Azido-ELISA with Staudinger ligation detection
Enables chemoselective detection of all ppGalNAcT isoforms
Replaces radioactive or antibody-based detection systems
Glycobiology Enzymology High-throughput screening

In Vivo Metabolic Labeling of O-GlcNAc Proteins

6-Azido-N-acetylgalactosamine-UDP enables metabolic labeling of O-GlcNAc-modified proteins in living mammalian cells through an unexpected cross-talk mechanism [1]. Exogenously supplied N-azidoacetylgalactosamine (GalNAz) is converted by endogenous biosynthetic enzymes to UDP-GalNAz, then epimerized by UDP-galactose-4′-epimerase (GALE) to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). O-GlcNAc transferase (OGT) subsequently accepts UDP-GlcNAz as a nucleotide-sugar donor, appending the azidosugar onto native O-GlcNAc substrates [1]. This metabolic pathway enables affinity purification and identification of O-GlcNAcylated proteins using azide-reactive chemical probes—an approach fundamentally inaccessible with unmodified UDP-GalNAc or UDP-GlcNAc [1].

O-GlcNAc Metabolic Labeling
Class-level
UDP-GalNAz: azide-labeled O-GlcNAc Native donor: no bioorthogonal handle
Supports O-GlcNAc glycoproteomics enrichment
Requires GALE epimerization to UDP-GlcNAz
Chemical Biology Proteomics Post-translational modification

GALE Epimerization and O-GalNAc Specificity

UDP-GalNAz exhibits promiscuous epimerization by the endogenous enzyme UDP-glucose-4-epimerase (GALE), which converts UDP-GalNAz to the corresponding UDP-GlcNAz derivative [1]. This interconversion leads to dilution of the cell-surface labeling signal across multiple glycan subtypes, reducing specificity for O-GalNAc glycans [1]. In contrast, the sterically bulkier analog UDP-GalNAz(Me) has been demonstrated to resist GALE-mediated epimerization, thereby conferring enhanced specificity for O-GalNAc glycan labeling [1].

GALE Epimerization Specificity
Head-to-head
UDP-GalNAz: broad O-GalNAc + O-GlcNAc labeling UDP-GalNAz(Me): exclusive O-GalNAc targeting
Defines application boundary for glycan subtype specificity
Select UDP-GalNAz(Me) for O-GalNAc-only workflows
Chemical precision tools Metabolic oligosaccharide engineering O-GalNAc glycans

Site-Specific ADC Conjugation via Gal-T1

6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz) serves as a donor substrate for β-1,4-galactosyltransferase mutant Y289L (Y289L-Gal-T1), enabling enzymatic transfer of the azido-GalNAz moiety onto degalactosylated GlcNAc residues of antibody Fc glycans [1]. This chemoenzymatic step generates an azide-activated antibody that can subsequently undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-functionalized payloads—including fluorophores for imaging or cytotoxic drugs for ADC development [1]. The native substrate UDP-GalNAc cannot participate in this site-specific conjugation workflow due to the absence of an azide group for downstream click chemistry [1].

ADC Conjugation via Gal-T1
Class-level
UDP-GalNAz: SPAAC payload conjugation Native donor: no click chemistry functionality
Essential for site-specific antibody bioconjugation research
Requires Y289L-Gal-T1 mutant enzyme
Antibody-drug conjugates Bioconjugation Chemoenzymatic synthesis

LgtA-Catalyzed Glycosylation of Lactose

6-Azido-N-acetylgalactosamine-UDP functions as an active sugar donor in the β-1,3-N-acetylhexaminyltransferase (LgtA)-catalyzed glycosylation of lactose . This establishes the compound's utility as a functional UDP-GalNAc surrogate in bacterial glycosyltransferase systems, enabling enzymatic introduction of azide-modified GalNAc residues into oligosaccharide acceptors .

LgtA-Catalyzed Glycosylation
Data to verify
Active donor for bacterial LgtA on lactose
May support azide-oligosaccharide synthesis
Source review required; validate in target system
Bacterial glycosyltransferase Enzymatic glycosylation Substrate analog

UDP-GalNAz Application Scenarios


High-Throughput ppGalNAcT Activity Screening

Laboratories requiring quantitative, high-throughput assays for polypeptide α-N-acetylgalactosaminyltransferase (ppGalNAcT) isoforms should procure 6-Azido-N-acetylgalactosamine-UDP as the donor substrate for azido-ELISA workflows [1]. This compound enables chemoselective detection of transferred GalNAz moieties via Staudinger ligation or click chemistry, eliminating the need for radioactive UDP-[³H]-GalNAc or antibody-based detection reagents [1]. All tested ppGalNAcT isoforms accept UDP-GalNAz as a substrate, making this a broadly applicable reagent for glycobiology screening campaigns [1].

O-GlcNAc Protein Metabolic Labeling and Enrichment

Researchers investigating O-GlcNAc signaling dynamics should procure 6-Azido-N-acetylgalactosamine-UDP (or its metabolic precursor GalNAz) for metabolic labeling of O-GlcNAc-modified proteins in live mammalian cells [2]. Through endogenous conversion to UDP-GlcNAz and subsequent OGT-mediated transfer, this compound installs azide groups onto native O-GlcNAc substrates, enabling covalent capture and identification via bioorthogonal chemical probes [2]. This approach has been validated in proof-of-principle proteomics experiments that successfully identified numerous O-GlcNAcylated proteins from labeled human cells [2].

Site-Specific ADC Conjugation

Biopharmaceutical development teams engineering site-specific antibody-drug conjugates should procure 6-Azido-N-acetylgalactosamine-UDP for chemoenzymatic glycan remodeling workflows [3]. The compound serves as a substrate for engineered β-1,4-galactosyltransferase mutant Y289L-Gal-T1, which transfers the azido-GalNAz moiety onto degalactosylated GlcNAc residues of antibody Fc domains [3]. The resulting azide-activated antibody can be conjugated to alkyne-bearing cytotoxic payloads via copper-free click chemistry (SPAAC), yielding homogeneous ADCs with defined drug-to-antibody ratios [3].

Enzymatic Synthesis of Azide-Modified Oligosaccharides

Investigators synthesizing chemically defined oligosaccharide libraries should procure 6-Azido-N-acetylgalactosamine-UDP as a donor substrate for bacterial β-1,3-N-acetylhexaminyltransferase (LgtA)-catalyzed glycosylation of lactose . This enzymatic reaction installs azide-functionalized GalNAc residues into acceptor oligosaccharides, providing a chemical handle for subsequent click chemistry-based elaboration, immobilization, or fluorescent labeling .

Application
Selection Property
Validation Focus
ppGalNAcT activity screening
Broad isoform donor acceptance
Chemoselective azide detection
O-GlcNAc proteomics
Metabolic pathway utilization (GALE/OGT)
Azide-dependent enrichment and identification
Antibody bioconjugation research
Engineered Gal-T1 substrate recognition
Click chemistry-mediated payload attachment
Oligosaccharide library synthesis
Bacterial LgtA substrate acceptance
Azide installation for downstream elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azido-N-acetylgalactosamine-UDP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.